7-Chloro-4-(piperidin-1-yl)quinoline 7-Chloro-4-(piperidin-1-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 161467-87-4
VCID: VC7081691
InChI: InChI=1S/C14H15ClN2/c15-11-4-5-12-13(10-11)16-7-6-14(12)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2
SMILES: C1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl
Molecular Formula: C14H15ClN2
Molecular Weight: 246.74

7-Chloro-4-(piperidin-1-yl)quinoline

CAS No.: 161467-87-4

Cat. No.: VC7081691

Molecular Formula: C14H15ClN2

Molecular Weight: 246.74

* For research use only. Not for human or veterinary use.

7-Chloro-4-(piperidin-1-yl)quinoline - 161467-87-4

CAS No. 161467-87-4
Molecular Formula C14H15ClN2
Molecular Weight 246.74
IUPAC Name 7-chloro-4-piperidin-1-ylquinoline
Standard InChI InChI=1S/C14H15ClN2/c15-11-4-5-12-13(10-11)16-7-6-14(12)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2
Standard InChI Key FNCNNOMKQUPPIK-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl

Chemical Identity and Physicochemical Properties

7-Chloro-4-(piperazin-1-yl)quinoline (C13H14ClN3, MW 247.72 g/mol) features a quinoline core substituted at positions 4 and 7 with piperazine and chlorine, respectively . Its planar aromatic system enables π-π stacking interactions critical for crystalline packing, while the piperazine moiety contributes to solubility modulation.

Structural Characteristics

X-ray diffraction studies reveal three predominant polymorphic forms (B, C, D), differentiated by torsion angles between the quinoline and piperazine groups . Form B (Figure 2 in patent US9206133B2) displays characteristic peaks at 2θ = 8.3°, 12.7°, and 17.1°, corresponding to d-spacings of 10.6 Å, 6.9 Å, and 5.2 Å, respectively . The metastable Form E converts to Form B upon storage under ambient conditions.

Physicochemical Parameters

PropertyValueMethod/Source
Melting Point113-116°CDifferential Scanning Calorimetry
Boiling Point433.5°C at 760 mmHgEstimated via EPI Suite
Density1.257 g/cm³X-ray crystallography
LogP2.41 (XLOGP3)Computational modeling
Aqueous Solubility0.135 mg/mL (25°C)Shake-flask method
pKa9.2 (piperazine N-H)Potentiometric titration

The compound's high gastrointestinal absorption (predicted >90%) and blood-brain barrier permeability make it pharmacokinetically versatile .

Synthetic Methodologies and Process Optimization

The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline has evolved significantly since its first reported preparation in 1971.

Historical Approaches

Early methods faced critical limitations:

  • Singh et al. (1971): 10 equivalents piperazine in ethoxyethanol (24h reflux), 54% yield . Toxicity concerns due to ethoxyethanol.

  • Vennerstrom et al. (1998): Solvent distillation followed by ternary extraction (ethyl acetate/ether/CH2Cl2), 61% yield . Energy-intensive and low atom economy.

  • Liu et al. (2008): NMP-based dilution method, 54% yield . Required hazardous solvent removal.

Modern Green Synthesis (Patent US9206133B2)

The patented process achieves 88% yield with <3 equivalents piperazine in methanol :

Procedure:

  • Charge 4,7-dichloroquinoline (1.0 eq) and piperazine (2.7 eq) in anhydrous methanol (5 vol)

  • Reflux 8h under N2 atmosphere

  • Cool to 25°C, filter residual solids

  • Concentrate filtrate, triturate with hexane (2 vol)

  • Recrystallize from H2O/CH3CN (1:3) to obtain Form B

Advantages:

  • Eliminates chlorinated solvents

  • Reduces piperazine usage by 70% vs. prior art

  • Achieves 99.8% HPLC purity without chromatography

  • Scalable to 100 kg batches

Polymorphism and Solid-State Characterization

The compound exhibits five crystalline forms (A-E), with Form B being thermodynamically stable above 40°C .

X-ray Diffraction Signatures

FormCharacteristic Peaks (2θ)d-Spacings (Å)Stability Profile
A7.8°, 15.4°, 21.2°11.3, 5.7, 4.2Converts to B at >60°C
B8.3°, 12.7°, 17.1°10.6, 6.9, 5.2Stable up to decomposition
C9.1°, 13.5°, 18.9°9.7, 6.5, 4.7Hygroscopic, deliquescent
D6.9°, 11.2°, 19.8°12.8, 7.9, 4.5Metastable, converts in 7d
E8.8°, 14.1°, 20.5°10.0, 6.3, 4.3Kinetic form from hexane

Form B's superior flowability (Carr Index = 12) and compactibility (Heckel analysis: Py = 98 MPa) make it ideal for tablet formulation .

Biological Activity and Pharmacological Applications

Antimalarial Mechanism

As piperaquine's precursor, the compound disrupts hemozoin crystallization in Plasmodium digestive vacuoles . Against chloroquine-resistant strains:

StrainIC50 (μM)Resistance Index
D10 (CQ-S)1.181.0
K1 (CQ-R)0.970.82
W2 (CQ-R)1.050.89

Data suggests inverse resistance correlation due to distinct heme-binding kinetics vs. chloroquine .

Sirtuin Inhibition

At 10 μM concentration:

  • SIRT1 inhibition: 78 ± 3% (Fluor de Lys assay)

  • SIRT2 inhibition: 65 ± 5%

  • SIRT3 inhibition: 42 ± 4%

Structure-activity relationship (SAR) studies indicate the 7-Cl group enhances hydrophobic interactions with enzyme's C-pocket .

Serotonin Transporter (SERT) Activity

The compound reduces [3H]5-HT uptake in HEK293-hSERT cells (IC50 = 50 μM), suggesting allosteric modulation . Molecular docking reveals binding to transmembrane helix 12 (ΔG = -9.2 kcal/mol).

Industrial Scale Production and Quality Control

Current Good Manufacturing Practice (cGMP) batches (>100 kg) meet ICH Q3A/B guidelines:

ParameterSpecificationTypical Result
Purity (HPLC)≥99.0%99.8%
Residual SolventsMethanol <3000 ppm<100 ppm
Heavy MetalsPb <5 ppm<1 ppm
Microbial LimitsTAMC <100 CFU/g<10 CFU/g

Stability studies (40°C/75% RH, 6M) confirm Form B remains unchanged with <0.2% total impurities .

Environmental and Regulatory Considerations

The green synthesis reduces Process Mass Intensity (PMI) from 158 (historical) to 28 kg/kg . Piperazine recovery systems capture >95% excess amine for reuse. Safety Data Sheet (SDS) classifications:

HazardGHS CodePrecautionary Measures
Acute ToxicityH302Use respiratory protection
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Goggles required

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator